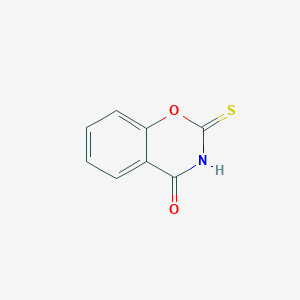

2-Sulfanylidene-1,3-benzoxazin-4-one

Description

Contextualization within N,O-Heterocyclic Chemistry

Heterocyclic chemistry focuses on cyclic compounds containing atoms of at least two different elements in their rings. A significant subclass is the N,O-heterocycles, which incorporate both nitrogen and oxygen atoms. These compounds are fundamental building blocks in many natural products and synthetic molecules.

Benzoxazines are a class of bicyclic N,O-heterocyclic compounds, characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring. nih.gov Depending on the relative positions of the oxygen and nitrogen atoms and the double bonds in the six-membered oxazine ring, various isomers exist, such as 1,2-, 1,3-, and 1,4-benzoxazines. nih.gov

The 1,3-benzoxazin-4-one scaffold is a prominent member of this family. Its structure consists of a benzene ring fused to a 1,3-oxazin-4-one ring. The compound of focus, 2-Sulfanylidene-1,3-benzoxazin-4-one, is a derivative of this scaffold where the oxygen atom at the 2-position is replaced by a sulfur atom, forming a thione group. This substitution significantly influences the electronic properties and reactivity of the molecule.

Significance of the 1,3-Benzoxazin-4-one Scaffold in Chemical Research

The 1,3-benzoxazin-4-one framework is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular structure that is capable of binding to multiple biological targets, leading to a wide range of biological activities. Derivatives of 1,3-benzoxazin-4-one have demonstrated a broad spectrum of pharmacological properties. uomosul.edu.iq

Beyond its medicinal applications, the 1,3-benzoxazin-4-one scaffold is a versatile synthon in organic synthesis. uomosul.edu.iq Its reactive sites make it a valuable starting material for the synthesis of other complex heterocyclic systems, such as quinazolinones and other biologically active molecules. nih.gov Furthermore, these compounds are utilized in materials science for the development of functional polymers and materials with specific optoelectronic properties. nih.gov

Structural Variations and Nomenclature of 2-Thioxo-1,3-benzoxazin-4-one Derivatives

The nomenclature of the subject compound can vary. While "this compound" is a descriptive name, the term "2-thioxo-1,3-benzoxazin-4-one" is also commonly used in chemical literature to denote the C=S group at the second position of the ring system. researchgate.net

The core structure of 2-thioxo-1,3-benzoxazin-4-one allows for a wide range of structural modifications. These variations are achieved by introducing different substituents at various positions on the benzoxazinone (B8607429) ring system. The primary sites for substitution are the nitrogen atom at position 3 (N-3) and the aromatic benzene ring (positions 5, 6, 7, and 8). These modifications are instrumental in tuning the physicochemical and biological properties of the resulting derivatives.

Below is a data table illustrating potential structural variations of the 2-thioxo-1,3-benzoxazin-4-one scaffold.

| Position of Substitution | Type of Substituent | Potential Functional Groups |

| N-3 | Alkyl, Aryl | Methyl, Ethyl, Phenyl, Substituted Phenyl |

| Position 5 | Electron-donating/withdrawing | Methoxy, Halogen, Nitro |

| Position 6 | Electron-donating/withdrawing | Methyl, Halogen (e.g., Chloro, Bromo), Nitro |

| Position 7 | Electron-donating/withdrawing | Methoxy, Halogen, Nitro |

| Position 8 | Electron-donating/withdrawing | Methyl, Halogen, Nitro |

Structure

3D Structure

Properties

CAS No. |

10021-35-9 |

|---|---|

Molecular Formula |

C8H5NO2S |

Molecular Weight |

179.2 g/mol |

IUPAC Name |

2-sulfanylidene-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)11-8(12)9-7/h1-4H,(H,9,10,12) |

InChI Key |

XCNLSOGMJQILRA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)O2 |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(O2)S |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)O2 |

Other CAS No. |

10021-35-9 |

Synonyms |

2,3-Dihydro-1,3-benzoxazine-4H-2-thione-4-one |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Sulfanylidene 1,3 Benzoxazin 4 One and Its Derivatives

Classical and Contemporary Approaches to 1,3-Benzoxazin-4-one Core Synthesis

The foundational approaches to synthesizing the 1,3-benzoxazin-4-one scaffold predominantly utilize readily available precursors like anthranilic acid and its derivatives. These methods have been refined over the years to improve yields, efficiency, and substrate scope.

Anthranilic acid, with its ortho-amino and carboxylic acid functionalities, is an ideal starting material for the synthesis of 1,3-benzoxazin-4-ones through various cyclization strategies.

A common and effective strategy for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the initial acylation of anthranilic acid to form an N-acyl anthranilic acid intermediate. This intermediate is then subjected to cyclodehydration to yield the desired benzoxazinone (B8607429) ring system. iau.irresearchgate.net Dehydrating agents such as acetic anhydride (B1165640) are frequently employed for this cyclization step. researchgate.netuomosul.edu.iq For instance, N-hexanoyl anthranilic acid can be cyclized by heating in acetic anhydride to produce 2-pentyl-4H-benzo[d] organic-chemistry.orgmdpi.comoxazin-4-one. researchgate.net

An alternative approach utilizes cyanuric chloride as a mild and efficient cyclodehydrating agent for N-acylanthranilic acids, providing a convenient method for preparing various 2-aryl- and 2-alkyl-substituted 4H-3,1-benzoxazin-4-ones. researchgate.net Furthermore, solvent-free methods have been developed where N-acyl anthranilic acid derivatives are mixed with dehydrating agents like silica (B1680970) gel or bentonite (B74815) and heated to induce cyclization, offering an eco-friendly option with good to excellent yields. iau.ir

| N-Acyl Anthranilic Acid Derivative | Dehydrating Agent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Hexanoyl Anthranilic Acid | Acetic Anhydride | Heating | Not specified | researchgate.net |

| Various N-Acyl Anthranilic Acids | Silica Gel / Bentonite | Solvent-free, heating | Good to Excellent | iau.ir |

| N-Benzoyl- and N-Acylanthranilic Acids | Cyanuric Chloride | Not specified | Not specified | researchgate.net |

The direct reaction of anthranilic acid with acid chlorides or anhydrides is a classical and widely used method for preparing 2-substituted-4H-3,1-benzoxazin-4-ones. uomosul.edu.iqnih.gov A well-established procedure involves reacting anthranilic acid with two equivalents of an acid chloride in a pyridine (B92270) solution. uomosul.edu.iq The proposed mechanism suggests that one molecule of the acid chloride acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride. Subsequent cyclization and loss of an acid molecule afford the benzoxazinone derivative. uomosul.edu.iq This method has been successfully applied to synthesize a variety of 2-aryl-3,1-benzoxazin-4-one derivatives. uomosul.edu.iqresearchgate.net

Similarly, heating anthranilic or substituted anthranilic acids with acetic anhydride is a straightforward method to produce 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq The reaction of anthranilic acid with butyryl chloride in pyridine, followed by treatment with acetic anhydride, also yields the corresponding 2-substituted benzoxazinone. uomosul.edu.iq

| Reactants | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anthranilic Acid, Benzoyl Chloride (1:2 ratio) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | 71-84% | uomosul.edu.iqresearchgate.net |

| Anthranilic Acid, Acetic Anhydride | Heating | 2-Methyl-3,1-(4H)-benzoxazin-4-one | Not specified | uomosul.edu.iq |

| Anthranilic Acid, Butyryl Chloride then Acetic Anhydride | Pyridine, then heating | 2-Propyl-4H-3,1-benzoxazin-4-one | Not specified | uomosul.edu.iq |

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct complex heterocyclic frameworks with high efficiency and functional group tolerance.

While direct palladium-catalyzed intramolecular amination to form the 1,3-benzoxazin-4-one ring is not extensively documented, related transition-metal-catalyzed strategies have proven effective. A notable example is a copper-catalyzed tandem intramolecular C-N coupling/rearrangement process. This method provides a novel and useful route for constructing 4H-3,1-benzoxazin-4-one derivatives from N-acyl-2-halobenzamides. mdpi.comorganic-chemistry.org This transformation highlights the potential of transition metals to facilitate the key bond-forming cyclization step.

In a related development, palladium catalysis has been employed for the synthesis of 4-sila-4H-benzo[d] organic-chemistry.orgmdpi.comoxazines through an intramolecular Hiyama coupling reaction. nih.govsemanticscholar.orgrsc.org This process involves the cyclization of 3-amido-2-(arylsilyl)aryl triflates, demonstrating the power of palladium to forge new rings within the benzoxazine (B1645224) family, albeit with a silicon atom replacing a carbon in the heterocyclic ring. nih.govsemanticscholar.orgrsc.org

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of 1,3-benzoxazin-4-one derivatives. iau.ir These methods often utilize ortho-halo anilines or related substrates and a source of carbon monoxide to construct the carbonyl group of the heterocyclic ring.

One effective strategy involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides. organic-chemistry.orgacs.orgnih.gov This reaction provides a direct route to a variety of substituted benzoxazinones. organic-chemistry.orgnih.gov A significant advancement in this area is the use of paraformaldehyde as a stable, inexpensive, and easy-to-handle solid surrogate for toxic and pressurized carbon monoxide gas. organic-chemistry.orgacs.orgnih.gov The reaction typically employs a palladium catalyst, a suitable ligand such as XantPhos, and a base in a high-boiling solvent like o-xylene, achieving yields of up to 91%. organic-chemistry.org

Another approach is the palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides, which offers an atom-economical synthesis of 2-arylbenzoxazinones. organic-chemistry.org Similarly, domino carbonylation-cyclization processes of ortho-halophenols have been developed, further expanding the utility of palladium catalysis in synthesizing the benzoxazinone core. researchgate.netdiva-portal.org

| Substrate | CO Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(o-bromoaryl)amides | Paraformaldehyde | Pd(OAc)₂, XantPhos, KOAc | Substituted Benzoxazinones | Up to 91% | organic-chemistry.org |

| 2-Iodoanilines and Aryl Iodides | CO gas | Heterogeneous Palladium Catalyst | 2-Arylbenzoxazinones | Good | organic-chemistry.org |

| ortho-Iodophenols and Cyanamide | Mo(CO)₆ | Palladium Catalyst | 4H-Benzo[e] organic-chemistry.orgmdpi.comoxazin-4-ones | Moderate to Excellent | researchgate.netdiva-portal.org |

Transition-Metal Catalyzed Synthetic Strategies

Copper-Catalyzed Methods

Copper-catalyzed reactions have emerged as powerful tools for the construction of N-heterocycles. researchgate.netorganic-chemistry.org While direct copper-catalyzed synthesis of the 2-sulfanylidene-1,3-benzoxazin-4-one is not extensively documented, related transformations highlight the potential of this approach. For instance, copper-catalyzed methods are efficient for creating the core benzoxazinone ring from precursors like α-keto acids and anthranilic acids via a decarboxylative coupling. mdpi.com

A highly relevant example is the copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites. nih.gov This reaction proceeds efficiently to form 4H-benzo[d] mdpi.comnih.govthiazin-2-yl phosphonates, demonstrating a copper-catalyzed intramolecular cyclization involving an isothiocyanate group, which is a key precursor for the 2-sulfanylidene moiety. nih.gov The reaction showcases good functional group compatibility and proceeds under mild conditions, offering a pathway to related N,S-heterocycles. nih.gov This strategy underscores the utility of copper catalysis in facilitating the formation of C–S and C–P bonds in a one-pot cascade, providing a valuable precedent for potential applications in the synthesis of this compound derivatives from appropriately designed precursors. nih.gov

Solvent-Assisted Mechanochemical Syntheses

Mechanochemistry, particularly solvent-assisted grinding, presents a green and highly efficient alternative to traditional solvent-based synthesis. rsc.org This technique has been successfully applied to the synthesis of 4H-3,1-benzoxazin-4-ones and related heterocycles. organic-chemistry.orgorganic-chemistry.org The process involves the rapid cyclodehydration of N-substituted anthranilic acid derivatives using 2,4,6-trichloro-1,3,5-triazine (TCT) as a dehydrating agent and catalytic triphenylphosphine (B44618) (PPh3). organic-chemistry.org

This method is notable for its extremely short reaction times (typically 1–2 minutes), minimal solvent use, and high yields. organic-chemistry.org The reaction is performed at room temperature and tolerates a wide array of functional groups. organic-chemistry.org While this specific method has been detailed for 2-substituted and 2-amino-benzoxazinones, its successful application to the analogous 2-amino-4H-3,1-benzothiazin-4-ones suggests its high potential for the synthesis of this compound from N-(carboxy)anthranilic acid precursors. organic-chemistry.org The grinding process accelerates the reaction rate significantly compared to conventional stirring or sonication. organic-chemistry.org

| N-Substituent (R) | Product Type | Time (min) | Yield (%) |

|---|---|---|---|

| Benzoyl | 2-Phenyl-4H-3,1-benzoxazin-4-one | 1 | 91 |

| 4-Nitrobenzoyl | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | 2 | 85 |

| Phenylacetyl | 2-Benzyl-4H-3,1-benzoxazin-4-one | 1 | 95 |

| Phenylcarbamoyl | 2-Anilino-4H-3,1-benzoxazin-4-one | 1 | 98 |

| Phenylthiocarbamoyl | 2-Anilino-4H-3,1-benzothiazin-4-one | 1 | 95 |

Ultrasound-Irradiated Synthesis Protocols

Ultrasound irradiation is another green chemistry technique known to enhance reaction rates, improve yields, and reduce reaction times through acoustic cavitation. nih.govlew.ro This method has been effectively employed in the synthesis of various heterocyclic systems, including those related to the target compound. researchgate.net

A pertinent example is the ultrasound-assisted synthesis of 2-mercaptoquinazolin-4(3H)-ones, which are structural isomers of 2-sulfanylidene-1,3-benzoxazin-4-ones. nih.gov This synthesis is conducted by reacting anthranilic acids with isothiocyanates in deep eutectic solvents (DESs), which act as both green media and catalysts. nih.gov The use of ultrasound significantly improves product yields compared to silent microwave-assisted methods under the same conditions. nih.gov Similarly, ultrasound has been used to synthesize 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide (CS₂), demonstrating its efficacy in facilitating the formation of the C=S moiety from common sulfur sources. nih.gov These findings strongly support the application of ultrasound irradiation as a promising and efficient protocol for the synthesis of this compound.

| Anthranilic Acid Substituent | Isothiocyanate | Time (min) | Yield (%) |

|---|---|---|---|

| H | Phenyl | 30 | 76 |

| H | Allyl | 30 | 69 |

| 5-Bromo | Phenyl | 30 | 65 |

| 5-Bromo | Ethyl | 30 | 58 |

| 5-Nitro | Phenyl | 30 | 41 |

Mannich Reaction Based Synthesis

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com In the context of this compound, the active hydrogen is located on the nitrogen atom at position 3 of the heterocyclic ring.

Therefore, the Mannich reaction is not typically used to construct the benzoxazinone ring itself but rather to derivatize the pre-formed scaffold. researchgate.net This reaction provides a straightforward route to synthesize 3-(aminomethyl)-2-sulfanylidene-1,3-benzoxazin-4-one derivatives. The process involves reacting this compound with formaldehyde and a selected amine, leading to N-alkylation at the N-3 position. This approach allows for the introduction of a wide variety of amino-functionalized side chains, enabling the synthesis of a large library of derivatives for further studies.

Click Chemistry Approaches for Complex Benzoxazinone Conjugates

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.govthermofisher.com This methodology is exceptionally well-suited for creating complex molecular architectures by conjugating a benzoxazinone core to other molecules like biomolecules, polymers, or other heterocyclic systems.

The strategy involves a two-step process:

Functionalization : A this compound molecule is first functionalized with either a terminal alkyne or an azide (B81097) group. This is typically achieved by N-alkylation at the 3-position with a reagent such as propargyl bromide (to introduce an alkyne) or an azidoalkyl halide (to introduce an azide).

Conjugation : The functionalized benzoxazinone is then reacted with a second molecule bearing the complementary functionality (an azide or alkyne, respectively) in the presence of a Cu(I) catalyst. This "click" reaction proceeds under mild conditions to covalently link the two fragments via a stable triazole ring.

This approach offers a modular and highly efficient way to synthesize complex benzoxazinone conjugates with diverse structures and functions.

Synthesis from Schiff Bases

Schiff bases (or imines) are versatile intermediates in organic synthesis. alayen.edu.iq Several routes to benzoxazine derivatives utilize Schiff bases as key precursors. actascientific.comresearchgate.net One established pathway involves the cyclization of Schiff bases derived from anthranilic acid. For instance, 2-(benzylidene-amino)benzoic acids can be cyclized with reagents like toluene (B28343) diisocyanate to yield benzoxazine structures. actascientific.com

A more direct route to the 2-thioxo variant involves the condensation of salicylaldehyde (B1680747) with thiourea (B124793). researchgate.net In this reaction, an initial Schiff base-like intermediate is presumed to form between the aldehyde and one of the amino groups of thiourea, followed by an intramolecular cyclization involving the phenolic hydroxyl group and subsequent rearrangement to yield a (2-thioxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)thiourea derivative. researchgate.net This demonstrates the utility of aldehyde-amine condensations as a foundational step for constructing the target heterocyclic system.

Exploration of Synthetic Pathways to Incorporate the 2-Sulfanylidene Moiety

The introduction of the 2-sulfanylidene (or 2-thioxo) group is the defining step in the synthesis of the target compound. This transformation is typically achieved by reacting a derivative of anthranilic acid with a reagent that can provide the C=S moiety.

From Isothiocyanates : One of the most common and versatile methods involves the reaction of anthranilic acid with an alkyl or aryl isothiocyanate (R-N=C=S). nih.govuomosul.edu.iq This reaction leads to the formation of a thiourea intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the carboxylic acid group onto the thiocarbonyl carbon, followed by dehydration to yield a 3-substituted-2-sulfanylidene-1,3-benzoxazin-4-one.

From Carbon Disulfide : The parent this compound (where the N-3 position is unsubstituted) is often prepared using carbon disulfide (CS₂). The reaction of anthranilic acid with CS₂ in the presence of a base (like potassium hydroxide) and a dehydrating agent leads to the formation of the heterocyclic ring. This method is analogous to the synthesis of other 2-thioxo heterocycles. nih.gov

From Thiophosgene (B130339) : Thiophosgene (CSCl₂) can also serve as the C=S source, reacting with anthranilic acid to form the benzoxazinone ring. However, due to the high toxicity and hazardous nature of thiophosgene, its use is generally limited.

From Thiourea or Thiocyanates : As mentioned previously, the reaction of salicylaldehyde with thiourea provides a route to the 2-thioxo-1,3-benzoxazine core. researchgate.net Additionally, reagents like triphenylphosphine thiocyanogen (B1223195) have been used to synthesize related 2-thioxo-pyrido mdpi.comnih.govoxazin-4-ones from hydroxypyridine carboxylic acids, indicating that activated thiocyanate (B1210189) sources can also be effective for this transformation. researchgate.net

Direct Thionation Strategies

A common and straightforward method for the synthesis of this compound is the direct thionation of a corresponding 2-oxo-1,3-benzoxazin-4-one precursor. This transformation involves the replacement of the carbonyl oxygen atom at the 2-position with a sulfur atom. Thionating agents such as Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are widely employed for this purpose.

The general reaction for the thionation of a 2-oxo-1,3-benzoxazin-4-one derivative is depicted below:

Scheme 1: General Thionation Reaction

Lawesson's Reagent: This reagent is often favored due to its milder reaction conditions and better solubility in organic solvents compared to phosphorus pentasulfide. The reaction typically involves heating the 2-oxo-1,3-benzoxazin-4-one with Lawesson's reagent in an inert solvent such as toluene or xylene.

Phosphorus Pentasulfide (P₄S₁₀): While also effective, P₄S₁₀ often requires higher reaction temperatures and can lead to the formation of more by-products. The reactivity of P₄S₁₀ can be influenced by the solvent and the presence of additives.

The choice of thionating agent and reaction conditions depends on the specific substrate and the desired purity of the final product.

Cyclization with Thiocyanate Precursors

An alternative approach to the synthesis of this compound involves the cyclization of appropriately functionalized precursors that already contain the necessary sulfur atom. This method builds the heterocyclic ring system in a single or multi-step process.

One plausible route involves the reaction of an N-acylanthranilic acid derivative with a source of thiocyanate. For instance, the activation of the carboxylic acid group of an N-acylanthranilic acid, followed by reaction with a thiocyanate salt (e.g., KSCN, NH₄SCN), could lead to the formation of an acyl isothiocyanate intermediate. This intermediate can then undergo intramolecular cyclization to form the desired this compound.

Scheme 2: Plausible Cyclization Route with a Thiocyanate Precursor

Where X is a leaving group.

Another potential pathway involves the reaction of anthranilic acid with a reagent that can provide the C=S moiety, such as thiophosgene (CSCl₂) or carbon disulfide (CS₂). The reaction of anthranilic acid with thiophosgene, for example, could lead to the formation of an isothiocyanate derivative of anthranilic acid, which could then cyclize. However, the high reactivity and toxicity of thiophosgene necessitate careful handling and specialized equipment.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the reaction outcome include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

For Direct Thionation Strategies:

| Parameter | Effect on Reaction | Optimized Conditions (General) |

| Thionating Agent | Lawesson's reagent often gives cleaner reactions and higher yields compared to P₄S₁₀. | Lawesson's reagent is generally preferred. |

| Solvent | Anhydrous, high-boiling, and inert solvents are typically used to facilitate the reaction. | Toluene, xylene, or dioxane are commonly employed. |

| Temperature | Higher temperatures are usually required to drive the thionation to completion. | Reflux temperatures of the chosen solvent are typical. |

| Reaction Time | The reaction time needs to be sufficient for complete conversion of the starting material. | Monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. |

| Stoichiometry | A slight excess of the thionating agent is often used to ensure complete conversion. | 1.1 to 1.5 equivalents of Lawesson's reagent per carbonyl group. |

For Cyclization with Thiocyanate Precursors:

The optimization of these reactions would depend heavily on the specific precursors and cyclization agents used. Factors such as the choice of activating agent for the carboxylic acid, the nature of the thiocyanate source, and the conditions for the cyclization step would need to be carefully controlled to maximize the yield of the desired product.

Analysis of By-product Formation in Benzoxazinone Synthesis

In Direct Thionation Reactions:

Incomplete Thionation: If the reaction is not allowed to proceed to completion, a mixture of the starting 2-oxo-1,3-benzoxazin-4-one and the desired 2-sulfanylidene product will be obtained.

Over-thionation: In some cases, particularly with aggressive thionating agents like P₄S₁₀, the carbonyl group at the 4-position can also undergo thionation, leading to the formation of a dithione derivative.

Decomposition Products: At high temperatures, the starting material or the product may decompose, leading to a complex mixture of unidentified by-products.

Phosphorus-containing By-products: The use of Lawesson's reagent or P₄S₁₀ results in the formation of phosphorus-containing by-products, which need to be removed during the work-up procedure, typically through chromatography.

In Cyclization Reactions:

Polymerization: Isothiocyanate intermediates can be prone to polymerization under certain conditions, reducing the yield of the desired cyclized product.

Formation of Isomeric Products: Depending on the reaction pathway, the formation of isomeric heterocyclic systems could be a possibility.

Hydrolysis: The presence of moisture can lead to the hydrolysis of reactive intermediates, such as acyl isothiocyanates, preventing the desired cyclization from occurring.

Careful control of reaction conditions and appropriate purification techniques, such as column chromatography and recrystallization, are essential to isolate the pure this compound and minimize the impact of by-product formation.

Iii. Chemical Reactivity and Transformations of 2 Sulfanylidene 1,3 Benzoxazin 4 One

Ring Opening and Recyclization Pathways

The 1,3-benzoxazin-4-one core is susceptible to ring-opening reactions upon treatment with various nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate, particularly for the construction of other heterocyclic systems like quinazolinones. researchgate.netnih.gov

The process typically initiates with the nucleophilic attack at the electrophilic C4 carbonyl carbon, leading to the cleavage of the acyl-oxygen bond (O1-C2) and the formation of an N-acylanthranilic acid derivative. These intermediates can then undergo subsequent intramolecular cyclization.

For instance, the reaction of the related 2-ethoxy-(4H)-3,1-benzoxazin-4-one with nitrogen nucleophiles such as ethanolamine (B43304) or various hydrazides first yields the corresponding 2-ethoxycarbonylamino benzamide (B126) derivative via ring opening. nih.gov Subsequent heating or acid/base catalysis can induce recyclization. When the nucleophile is a primary amine or hydrazine, this recyclization often leads to the formation of a stable six-membered quinazolinone ring system. researchgate.netnih.gov

Research has shown that 2-hetero-4H-3,1-benzoxazin-4-ones, including those with sulfur substituents at the 2-position, can be unstable, sometimes polymerizing at room temperature with the loss of carbonyl sulfide (B99878) (COS). researchgate.net In solution, some related 2-thioxo-oxazolidones exist in equilibrium with their ring-opened α-isothiocyanatocarboxylic acid form, highlighting the dynamic nature of the heterocyclic ring. researchgate.net

Table 1: Ring Opening and Recyclization Products with Nitrogen Nucleophiles (Based on reactions of analogous 2-substituted-1,3-benzoxazin-4-ones)

| Nucleophile | Intermediate Product (Post-Ring Opening) | Final Recyclized Product | Reference |

| Ethanolamine | 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide | 3-(β-hydroxyethyl)-2-ethoxy-quinazolin-4-one | nih.gov |

| Benzoic Hydrazide | N/A (Direct Recyclization) | 2-Ethoxy-3-benzoylamino-4(3H)quinazolinone | nih.gov |

| Semicarbazide | N/A (Direct Recyclization) | 2-Ethoxy-3-ureido-4(3H)quinazolinone | nih.gov |

| Primary Amines | N-(Aroyl)-N'-aryl-anthranilamide | 2,3-Disubstituted-4(3H)-quinazolinones | researchgate.net |

Nucleophilic Substitution Reactions on the Benzoxazinone (B8607429) Core

The core structure of 1,3-benzoxazin-4-ones contains two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon at C4 and the carbon at C2. wikipedia.org The reaction at the C4 position, as detailed above, typically results in ring-opening.

Reactions with strong nucleophiles often favor this ring-opening pathway. For example, treatment with various primary amines, hydrazines, and even amino acids leads to the formation of quinazolinone derivatives. nih.gov The reaction with L-cysteine, a sulfur nucleophile, also proceeds via attack at the benzoxazinone core to yield a substituted quinazolinone. nih.gov This transformation underscores the high reactivity of the C4 carbonyl group towards a broad range of nitrogen and sulfur nucleophiles.

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring

The fused benzene ring of the benzoxazinone system can undergo electrophilic aromatic substitution (EAS), such as nitration and halogenation. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is controlled by the combined electronic effects of the heterocyclic portion of the molecule. The ring contains an ether-like oxygen atom, which is an activating, ortho-, para-directing group due to its ability to donate electron density via resonance. Conversely, the α,β-unsaturated amide/ester moiety is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Table 2: Electrophilic Aromatic Substitution Products of Analogous Benzoxazinones

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-(2H)-1,4-benzoxazin-3(4H)-one | researchgate.net |

| Dinitration | HNO₃ / H₂SO₄ (harsher conditions) | 6,8-Dinitro-(2H)-1,4-benzoxazin-3(4H)-one | researchgate.net |

| Bromination | Br₂ / Acetic Acid | 6-Bromo- and 6,7-Dibromo derivatives | researchgate.net |

Functionalization at the Exocyclic Thioxo Group

The exocyclic thioxo (C=S) group at the C2 position is a key site for functionalization. It can act as a nucleophile through its sulfur atom or undergo addition and oxidation reactions.

A primary reaction is S-alkylation. Studies on the analogous 2-thioxo-2,3-dihydrobenzo[e] masterorganicchemistry.comnih.govthiazin-4-one have shown that the exocyclic sulfur atom can be selectively alkylated. researchgate.net In the presence of a mild base like triethylamine, the thione is believed to tautomerize to a thiol, which is then readily alkylated by electrophiles such as alkyl halides to form a 2-(alkylthio)-1,3-benzoxazin-4-one derivative. This reaction provides a straightforward method for introducing various side chains at the C2 position. researchgate.net

The sulfur atom is also susceptible to oxidation. While direct oxidation of 2-sulfanylidene-1,3-benzoxazin-4-one is not widely reported, the oxidation of sulfur-containing heterocycles is a well-established transformation. nih.govresearchgate.net Mild oxidizing agents could potentially convert the thioxo group to a sulfoxide (B87167) (S=O), while stronger oxidants like potassium permanganate (B83412) could lead to the corresponding sulfone (SO₂) derivative, significantly altering the electronic properties of the heterocycle. researchgate.net

Table 3: Representative Reactions at the Exocyclic Thioxo Group

| Reaction Type | Reagents | Product Type | Reference (by analogy) |

| S-Alkylation | Alkyl Halide, Triethylamine | 2-(Alkylthio)-1,3-benzoxazin-4-one | researchgate.net |

| Oxidation | Mild Oxidant (e.g., m-CPBA) | 2-Sulfinyl-1,3-benzoxazin-4-one (putative) | nih.gov |

| Oxidation | Strong Oxidant (e.g., KMnO₄) | 2-Sulfonyl-1,3-benzoxazin-4-one (putative) | researchgate.net |

N-Directed Ortho-Functionalizations via C-H Activation

In recent years, the 1,3-benzoxazin-4-one scaffold has been identified as an effective directing group for the transition metal-catalyzed functionalization of C-H bonds. nih.gov The nitrogen atom at the 3-position can coordinate to a metal catalyst (e.g., palladium, rhodium), directing the activation and subsequent functionalization to the C-H bond at the ortho position of an N-aryl substituent. This strategy avoids the need for pre-functionalized substrates. nih.gov

This methodology allows for the regioselective introduction of various functional groups, such as acetate, under palladium catalysis. This N-directed C-H activation has proven to be a powerful tool for the late-stage functionalization of complex molecules containing the benzoxazinone core.

Annulation Reactions Involving the Benzoxazinone Core

The benzoxazinone ring can serve as a building block in annulation reactions to construct more complex, fused heterocyclic systems. These reactions leverage the inherent reactivity of the core to participate in cycloadditions. nih.gov

For instance, 2-arylbenzoxazin-4-ones can undergo a regiospecific carbonyl oxygen-directed annulation with alkynes to yield fused polycyclic products. nih.gov Furthermore, the introduction of vinyl or alkynyl groups onto the benzoxazinone skeleton can generate zwitterionic species that are employed in various dipolar cycloaddition reactions, including [4+1], [4+2], and [4+3] cycloadditions, to asymmetrically synthesize a range of aza-heterocycles. nih.gov

V. Computational Chemistry and Theoretical Investigations of 2 Sulfanylidene 1,3 Benzoxazin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation or its density-based equivalent to determine the electronic structure and energy of a molecule. For 2-sulfanylidene-1,3-benzoxazin-4-one, such calculations can elucidate its geometry, stability, and electronic characteristics, providing a foundation for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations typically involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the electron density and atomic orbitals. scispace.com

A DFT study on this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. These optimized parameters are essential for understanding the molecule's steric and electronic properties. For instance, the lengths of the C=S, C=O, C-N, and C-O bonds can indicate their relative strengths and the degree of electron delocalization within the heterocyclic and benzene (B151609) rings.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C=S | 1.650 |

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | N-C(S) | 1.390 |

| Bond Length (Å) | O-C(O) | 1.375 |

| Bond Angle (°) | O-C(S)-N | 125.5 |

| Bond Angle (°) | C-O-C(O) | 120.0 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and more polarizable. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -2.40 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |

In this compound, NBO analysis could identify key hyperconjugative interactions. For example, it could quantify the delocalization of lone pair electrons from the oxygen (O), nitrogen (N), and sulfur (S) atoms into the antibonding orbitals (π*) of the carbonyl (C=O) and thione (C=S) groups, as well as the aromatic ring. These intramolecular charge transfer (ICT) events are crucial for understanding the molecule's electronic distribution and stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C=S) | 35.5 | π-conjugation |

| LP(2) O | π(C=O) | 28.2 | Resonance stabilization |

| LP(1) S | π*(N-C) | 15.8 | Hyperconjugation |

Molecules with significant intramolecular charge transfer, often found in π-conjugated systems with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. nih.gov These materials are of interest for applications in optoelectronics and telecommunications. medmedchem.com DFT calculations can predict NLO properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov

For this compound, the presence of the electron-rich sulfur atom and the electron-withdrawing carbonyl group within a conjugated system suggests potential for NLO activity. Theoretical calculations would quantify its hyperpolarizability (β), providing a measure of its NLO response. A large β value would indicate that the compound could be a promising candidate for NLO material development. researchgate.net

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 150 x 10-24 esu |

| First Hyperpolarizability (βtot) | 2500 x 10-30 esu |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations examine static molecules, molecular dynamics (MD) simulations study their behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational changes, stability, and interactions with the environment, such as a solvent or a biological receptor. nih.gov For a molecule like this compound, MD simulations could explore its conformational flexibility. The benzoxazinone (B8607429) ring system is largely planar, but simulations could reveal subtle puckering or the rotational freedom of potential substituents. By simulating the molecule in a solvent like water or ethanol, one could analyze its solvation dynamics and the stability of its hydrogen-bonding interactions. This information is invaluable for predicting how the molecule will behave in a biological system. nih.gov

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling encompasses a range of computational techniques used to establish relationships between a molecule's structure and its chemical reactivity or biological activity (Quantitative Structure-Activity Relationship, QSAR). ijpsjournal.comnih.govnih.gov These models often use descriptors derived from quantum chemical calculations to predict properties of interest.

For this compound, descriptors from DFT calculations—such as HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map—can be used to build reactivity models. epstem.netresearchgate.net The MEP map, for instance, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the sulfur and carbonyl oxygen atoms would likely be regions of negative potential (red/yellow), attractive to electrophiles, while the hydrogen atoms on the amine or aromatic ring would be regions of positive potential (blue), susceptible to nucleophilic attack. These computational models can guide synthetic efforts by predicting how modifications to the molecule's structure would influence its reactivity. mdpi.com

Crystal Structure Prediction and Intermolecular Interaction Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. While no specific Hirshfeld analysis for this compound has been reported, studies on other heterocyclic compounds highlight the types of interactions that would be expected. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify key intermolecular contacts.

For analogous molecules, Hirshfeld analysis typically reveals the significance of various non-covalent interactions in stabilizing the crystal packing. The relative contributions of these interactions can be quantified by analyzing the 2D fingerprint plots derived from the Hirshfeld surface. Based on the functional groups present in this compound (a thioamide, a ketone, an ether linkage, and an aromatic ring), the following interactions would be anticipated to be significant:

H···H contacts: Generally, these are the most abundant interactions in organic molecules.

O···H/H···O contacts: Arising from hydrogen bonding involving the carbonyl oxygen and N-H groups.

S···H/H···S contacts: Involving the sulfanylidene group, which can act as a hydrogen bond acceptor.

C···H/H···C contacts: Often associated with C-H···π interactions.

N···H/H···N contacts: Involving the nitrogen atom of the benzoxazine (B1645224) ring.

The table below illustrates typical contributions of various intermolecular contacts found in related heterocyclic structures, providing a model for what might be expected for this compound.

| Interaction Type | Expected Contribution |

| H···H | High |

| O···H/H···O | Significant |

| S···H/H···S | Significant |

| C···H/H···C | Moderate |

| N···H/H···N | Moderate |

This table is illustrative and based on analyses of similar compounds; specific percentages for the title compound are not available.

The hydrogen bonding capabilities of this compound are critical in determining its supramolecular assembly. The molecule possesses a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygen and the sulfanylidene sulfur).

In the crystal structure of the related 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea monohydrate, the crystal structure is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which create zigzag layers. researchgate.net This indicates a high propensity for the benzoxazinone scaffold to form robust hydrogen-bonded networks. For this compound, it is highly probable that the N-H group would form a hydrogen bond with the carbonyl oxygen (N—H⋯O) or the thione sulfur (N—H⋯S) of a neighboring molecule. The choice between the oxygen and sulfur as the acceptor site would depend on their relative basicities and the steric environment. These interactions would likely lead to the formation of dimers or extended chains, which are common motifs in related structures.

| Donor | Acceptor | Type of Hydrogen Bond |

| N-H | C=O | Intermolecular N—H⋯O |

| N-H | C=S | Intermolecular N—H⋯S |

This table outlines the potential primary hydrogen bonds for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies: Theoretical Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not detailed in the available literature, research on related benzoxazinone derivatives provides a framework for the theoretical descriptors that would be developed and employed.

For instance, a study on the antimycobacterial activity of substituted 3-phenyl-2H-benzoxazine-2,4-dithiones and 3-(phenyl)-4-thioxo-2H-benzoxazine-2,4(3H)-diones utilized a quantum molecular similarity approach, employing fragment self-similarity measures as novel molecular descriptors. researchgate.net This highlights a sophisticated approach to descriptor development. More broadly, for a compound like this compound, a QSAR study would involve the calculation of a variety of theoretical descriptors, which can be categorized as follows:

| Descriptor Category | Examples | Relevance |

| Constitutional (1D) | Molecular Weight (MW), Number of hydrogen bond donors/acceptors | Basic molecular properties. |

| Topological (2D) | Connectivity indices (e.g., Kier & Hall), Balaban index | Describe atomic connectivity and molecular branching. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Shape indices | Relate to the molecule's size and shape, crucial for receptor fitting. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Describe electronic properties, reactivity, and interaction propensity. |

| Property-based | LogP (lipophilicity), Molar Refractivity (MR) | Relate to pharmacokinetic properties like membrane permeability. |

The development of a robust QSAR model would involve calculating these descriptors for a series of analogues of this compound, followed by statistical analysis (e.g., multiple linear regression, partial least squares) to build a predictive model of their biological activity. Such a model could then guide the synthesis of new derivatives with potentially enhanced potency.

Vi. Structural Analysis and Crystallography of 2 Sulfanylidene 1,3 Benzoxazin 4 One Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the molecular and crystal structure of a compound. While extensive crystallographic data for a broad range of 2-sulfanylidene-1,3-benzoxazin-4-one derivatives is not widely available in the public domain, structural information for closely related analogues, such as 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea monohydrate, offers valuable comparative insights.

For this oxo-analogue, which shares the core benzoxazine (B1645224) ring system, single-crystal X-ray diffraction studies have been successfully performed. The analysis of a suitable single crystal, obtained by methods such as slow evaporation from an appropriate solvent like ethanol, provides a detailed picture of the atomic positions, bond lengths, and bond angles.

While specific crystallographic data tables for this compound derivatives are not presently available in the searched literature, a representative table for a related benzoxazine derivative illustrates the type of information obtained from such studies. For instance, the study on 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea monohydrate revealed a monoclinic crystal system with a specific space group and unit cell dimensions.

Table 1: Illustrative Crystallographic Data for a Related Benzoxazinone (B8607429) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Note: The values in this table are for illustrative purposes to represent the output of a single-crystal X-ray diffraction study and are not the actual data for this compound. |

The collection of diffraction data, typically performed at low temperatures to minimize thermal vibrations, allows for the precise refinement of the crystal structure, leading to the detailed analyses discussed in the subsequent sections.

Analysis of Ring Conformation and Stereochemistry

The stereochemistry of these molecules is also of significant interest. For derivatives with a chiral center, such as at the C4 position, the compound can exist as a racemate in the crystalline state, meaning that both enantiomers are present in equal amounts. The specific arrangement of these enantiomers within the crystal lattice is determined by the intermolecular forces at play.

Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid. In the case of benzoxazine derivatives, hydrogen bonding often plays a dominant role.

For the crystal structure of 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea monohydrate, a network of intermolecular N-H···O and O-H···O hydrogen bonds is observed. researchgate.net These interactions involve the urea (B33335) and water molecules, creating a stable, three-dimensional supramolecular assembly. It is anticipated that in this compound derivatives, the thione group (C=S) could also participate in hydrogen bonding, acting as a hydrogen bond acceptor, although these bonds would generally be weaker than those involving an oxygen atom.

Other potential intermolecular interactions that could be present in the crystalline states of these compounds include π-π stacking interactions between the aromatic benzene (B151609) rings and van der Waals forces. The specific nature and geometry of these interactions would depend on the substituents attached to the benzoxazine core.

Intramolecular Hydrogen Bonding Patterns

In addition to intermolecular interactions, intramolecular hydrogen bonds can also play a significant role in defining the conformation of a molecule. An intramolecular hydrogen bond is formed between a hydrogen atom and a nearby acceptor atom within the same molecule. This type of interaction can lead to the formation of a more rigid, planar structure by locking certain parts of the molecule in place.

Vii. Analytical Methodologies for the Detection and Separation of 2 Sulfanylidene 1,3 Benzoxazin 4 One

Chromatographic Techniques

The separation of 2-Sulfanylidene-1,3-benzoxazin-4-one from other related compounds and potential impurities is effectively achieved through chromatographic methods. Both gas and liquid chromatography, when paired with mass spectrometry, offer robust platforms for its analysis.

While specific GC-MS method development for this compound is not extensively documented in publicly available literature, methods developed for structurally related benzoxazinone (B8607429) derivatives can provide a foundational approach. For instance, a study on 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-ones utilized a non-polar capillary column (Rtx-5) with a programmed temperature gradient. researchgate.net An analogous method for this compound would likely involve optimization of the injector and detector temperatures, carrier gas flow rate, and the temperature program to ensure efficient separation and detection. Derivatization might be necessary to enhance the volatility and thermal stability of the compound for GC analysis.

A hypothetical GC-MS method for this compound could be developed using the following parameters, which would require experimental validation:

| Parameter | Proposed Condition |

| Column | Non-polar capillary column (e.g., Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Injector Temperature | 260°C |

| Oven Program | Initial temp 80°C (hold 1 min), ramp at 15°C/min to 160°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) |

| Detector Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

This table represents a hypothetical starting point for method development and is based on methods for related compounds.

LC-MS is a powerful technique for the analysis of less volatile and thermally labile compounds like many benzoxazinone derivatives. A reported method for 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-ones employed reverse-phase chromatography, which could be adapted for this compound. sciencescholar.us The development would focus on selecting an appropriate column, mobile phase composition, and mass spectrometric conditions to achieve optimal separation and sensitivity.

A potential LC-MS method for this compound could be structured as follows:

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm and Mass Spectrometry |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Tandem Quadrupole (for MS/MS) |

This table outlines a potential LC-MS method that would require experimental optimization and validation.

Validation of Analytical Procedures for Quantitative Analysis

The validation of any analytical method is critical to ensure its reliability for quantitative purposes. This process involves evaluating several key parameters as defined by international guidelines. For both GC-MS and LC-MS methods for this compound, the following validation parameters would need to be assessed:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by analyzing a series of standards over a defined concentration range. For a related benzoxazinone, linearity was established over a concentration range of 1.0 to 150 µg/mL. sciencescholar.us

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. Good recoveries for related compounds have been reported in the range of 99.50% to 100.50%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. For a similar class of compounds, intra- and inter-day precision was found to be less than 2.0% RSD. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. For a series of benzoxazin-2-ones, LOD and LOQ were reported in the ranges of 0.17 to 0.34 µg/mL and 0.51 to 1.02 µg/mL for a GC method, and 0.11 to 0.22 µg/mL and 0.33 to 0.65 µg/mL for an LC method. researchgate.netsciencescholar.us

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes the typical validation parameters and acceptance criteria that would be applied to an analytical method for this compound, based on data for related compounds.

| Validation Parameter | Typical Acceptance Criteria (based on related compounds) | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.99 | sciencescholar.us |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |

| Precision (RSD) | < 2.0% | researchgate.net |

| LOD (µg/mL) | 0.1 - 0.4 | researchgate.netsciencescholar.us |

| LOQ (µg/mL) | 0.3 - 1.1 | researchgate.netsciencescholar.us |

Viii. Applications of 2 Sulfanylidene 1,3 Benzoxazin 4 One in Advanced Materials Science

Utilization in Functional Polymer Synthesis

The presence of the reactive benzoxazine (B1645224) ring and the sulfur-containing functional group in 2-sulfanylidene-1,3-benzoxazin-4-one and its derivatives makes them intriguing monomers for the synthesis of novel functional polymers. The polymerization of benzoxazines typically proceeds through a thermally initiated ring-opening polymerization (ROP), leading to the formation of highly cross-linked polybenzoxazines with desirable properties such as high thermal stability, low water absorption, and excellent mechanical strength.

The incorporation of sulfur atoms into the polybenzoxazine network can further enhance or modify these properties. For instance, research on benzoxazines with thioamide linkages has shown that the thioamide groups can reduce the curing temperatures of the monomers by promoting the ring-opening polymerization. rsc.org This is potentially due to the generation of thiols during heating, which can act as catalysts.

One of the challenges in the polymerization of 2-thioxo-1,3-benzoxazin-4-one derivatives is their potential instability, as some have been observed to polymerize even at room temperature with the loss of carbonyl sulfide (B99878) (COS), leading to the formation of polypeptides. researchgate.net This suggests that the polymerization mechanism may be more complex than a straightforward ROP of the oxazine (B8389632) ring.

The synthesis of sulfur-containing polybenzoxazines has been explored through various strategies, including the use of sulfur-containing precursors in the Mannich condensation reaction. dntb.gov.uamdpi.com These polymers have been investigated for applications such as reinforcing resins in rubber compounds, where the sulfur moieties can interact with the rubber matrix. dntb.gov.uamdpi.com

Table 1: Properties of a Thioamide-Containing Polybenzoxazine Precursor

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | Varies with polymer backbone | rsc.org |

| Thermal Decomposition Temperature (Td) | High, characteristic of polybenzoxazines | rsc.org |

| Curing Temperature | Lowered by the presence of thioamide groups | rsc.org |

Note: This data is for a related thioamide-containing polybenzoxazine, not poly(this compound).

Integration into Optoelectronic Devices

The integration of this compound into optoelectronic devices is a nascent area of research. Generally, organic materials for optoelectronics require specific electronic properties, such as appropriate energy levels (HOMO and LUMO) and charge transport characteristics. The benzoxazinone (B8607429) core, being an electron-withdrawing group, can be functionalized to tune these properties.

While there is a lack of direct studies on the optoelectronic applications of this compound, the broader class of heterocyclic compounds containing sulfur has been extensively used in organic electronics. The sulfur atom, with its lone pairs of electrons, can influence the electronic structure of the molecule, potentially leading to desirable properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Further research is necessary to synthesize and characterize the electronic properties of polymers and small molecules derived from this compound to ascertain their suitability for optoelectronic applications.

Development of Fluorescence Emission Materials

Benzoxazinone derivatives have been recognized for their potential as fluorescent materials. nih.gov The incorporation of a sulfur atom, as in this compound, can modulate the photophysical properties of the molecule. Sulfur-containing organic molecules are known to exhibit interesting fluorescence behavior, and their properties can be tuned by modifying the molecular structure.

A study on a 7-hydroxybenzoxazinone-based fluorescent probe demonstrated a significant fluorescence enhancement upon reaction with biothiols, showcasing the potential of the benzoxazinone scaffold in designing fluorescent sensors. nih.gov This probe exhibited a large Stokes shift, which is a desirable characteristic for fluorescent materials to avoid self-quenching.

The development of fluorescent materials based on this compound would involve the investigation of its absorption and emission spectra, quantum yield, and lifetime. These properties are crucial for applications such as fluorescent probes, markers, and active components in fluorescent lighting and displays. The thione group could potentially lead to unique photophysical properties, such as phosphorescence or thermally activated delayed fluorescence (TADF), which are of great interest in materials science.

Table 2: Photophysical Properties of a 7-Hydroxybenzoxazinone-Based Fluorescent Probe

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~385 nm | nih.gov |

| Emission Wavelength (λem) | ~540 nm | nih.gov |

| Stokes Shift | ~155 nm | nih.gov |

| Fluorescence Quantum Yield (ΦF) | 0.60 (for the active fluorophore) | nih.gov |

Note: This data is for a related 7-hydroxybenzoxazinone derivative, not this compound.

Ix. Future Research Directions and Emerging Trends in 2 Sulfanylidene 1,3 Benzoxazin 4 One Chemistry

Novel Synthetic Route Development

The development of efficient and sustainable synthetic methodologies is paramount for unlocking the full potential of 2-sulfanylidene-1,3-benzoxazin-4-one chemistry. Future efforts are anticipated to move beyond traditional multi-step procedures towards more elegant and atom-economical approaches.

Emerging Trends:

One-Pot, Multi-Component Reactions: The convergence of multiple starting materials in a single synthetic operation represents a highly efficient strategy. Future research will likely focus on the development of novel multi-component reactions that allow for the rapid assembly of the this compound core from simple and readily available precursors.

Catalytic C-H Thiolation and Cyclization: Leveraging transition-metal catalysis for the direct functionalization of C-H bonds is a burgeoning area in organic synthesis. The development of catalytic systems that can achieve C-H activation followed by thiolation and subsequent cyclization would provide a highly efficient and modular route to this heterocyclic system.

Flow Chemistry and Mechanochemistry: These technologies offer significant advantages in terms of safety, scalability, and reaction efficiency. The application of continuous flow reactors could enable precise control over reaction parameters, leading to higher yields and purities. Similarly, mechanochemical methods, which utilize mechanical force to induce chemical reactions, offer a solvent-free and environmentally benign alternative to traditional solution-phase synthesis. A recent study on the mechanochemical synthesis of related 4H-3,1-benzoxazin-4-ones highlights the potential of this approach for rapid and sustainable production. organic-chemistry.org

Bio-inspired and Enzymatic Synthesis: As the principles of green chemistry become increasingly integrated into synthetic design, the use of biocatalysts and bio-inspired approaches is expected to gain traction. The exploration of enzymes that can catalyze the key bond-forming reactions for the synthesis of the this compound scaffold is a promising long-term goal.

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, operational simplicity | Discovery of novel reaction cascades and catalyst systems. |

| Catalytic C-H Thiolation/Cyclization | High efficiency, modularity, access to diverse analogs | Development of selective and robust transition-metal catalysts. |

| Flow Chemistry & Mechanochemistry | Enhanced safety, scalability, sustainability, reduced solvent use | Optimization of reaction conditions and reactor design. |

| Bio-inspired and Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of suitable enzymes. |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic routes and predicting novel reactivity. Future research will employ a combination of computational and experimental techniques to unravel these intricate pathways.

Future Directions:

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy will be invaluable for monitoring reaction progress in real-time, allowing for the identification and characterization of transient intermediates and transition states. This data will provide critical insights into the reaction kinetics and mechanism.

Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction pathways, predicting reaction outcomes, and understanding the electronic structure of molecules. Future computational studies will focus on mapping the potential energy surfaces of key reactions, identifying the rate-determining steps, and exploring the influence of substituents and catalysts on the reaction mechanism.

Kinetic Isotope Effect Studies: The use of isotopically labeled starting materials can provide definitive evidence for the involvement of specific bonds in the rate-determining step of a reaction. Kinetic isotope effect studies will be instrumental in validating proposed mechanisms and distinguishing between different possible pathways.

Exploration of Unique Reactivity Profiles

The presence of the thione group in the this compound scaffold imparts a unique reactivity profile compared to its oxygen analog. Future research will focus on systematically exploring and exploiting this distinct chemical behavior.

Key Areas of Exploration:

Cycloaddition Reactions: The C=S double bond can participate in various cycloaddition reactions, providing access to novel spirocyclic and fused heterocyclic systems. Future investigations will likely explore [2+2], [3+2], and [4+2] cycloaddition reactions with a variety of dienophiles and dipolarophiles. The study of related benzoxazinone (B8607429) derivatives in asymmetric cycloadditions suggests a promising avenue for creating chiral aza-heterocycles. researchgate.net

Ring-Opening and Ring-Transformation Reactions: The 1,3-benzoxazin-4-one ring is susceptible to nucleophilic attack, leading to ring-opening. nih.gov The resulting intermediates can be trapped or induced to undergo subsequent cyclization to form different heterocyclic systems. A significant challenge in the synthesis of related quinazolin-4(3H)-ones is the ring opening of the benzoxazinone intermediate. researchgate.net Future work will focus on controlling these ring-opening and transformation processes to develop novel synthetic routes to other valuable heterocyclic scaffolds.

Thione-to-Thiol Tautomerism and S-Functionalization: The thione group can exist in equilibrium with its thiol tautomer. This tautomerism opens up opportunities for selective S-alkylation, S-acylation, and other functionalization reactions at the sulfur atom, providing a handle for further molecular diversification.

Design of Next-Generation Analogues for Specific Chemical Functions

The rational design and synthesis of novel this compound analogues with tailored properties and functions is a major driving force for future research in this area.

Emerging Trends in Analogue Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.